molecular formula C21H21N3O4S B11460489 2-(phenylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-(phenylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11460489
M. Wt: 411.5 g/mol
InChI Key: NHQHMRMUKAZXGT-UHFFFAOYSA-N
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Description

2-(phenylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by the presence of a phenylamino group, a trimethoxyphenyl group, and a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyridine Core: The initial step involves the cyclization of appropriate precursors to form the thiazolopyridine core. This can be achieved through the reaction of 2-aminopyridine with α-haloketones under basic conditions.

    Introduction of the Phenylamino Group: The phenylamino group is introduced via nucleophilic substitution reactions. Aniline or its derivatives can be used as nucleophiles in this step.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is typically introduced through electrophilic aromatic substitution reactions. This step may involve the use of trimethoxybenzene and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(phenylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazolopyridine core, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like aniline, trimethoxybenzene, and halogenated compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(phenylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

    Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-(phenylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

2-(phenylamino)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: can be compared with similar compounds such as:

These compounds share structural similarities but differ in their electronic properties and reactivity. The unique combination of the phenylamino and trimethoxyphenyl groups in This compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

2-anilino-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C21H21N3O4S/c1-26-15-9-12(10-16(27-2)18(15)28-3)14-11-17(25)23-20-19(14)29-21(24-20)22-13-7-5-4-6-8-13/h4-10,14H,11H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

NHQHMRMUKAZXGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2SC(=N3)NC4=CC=CC=C4

Origin of Product

United States

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